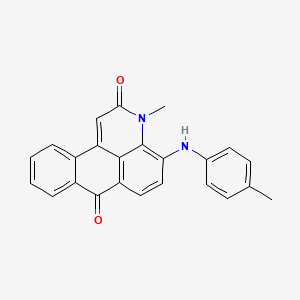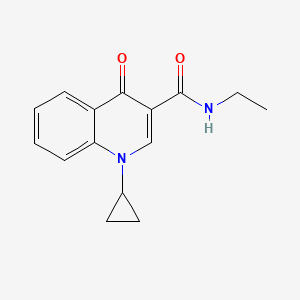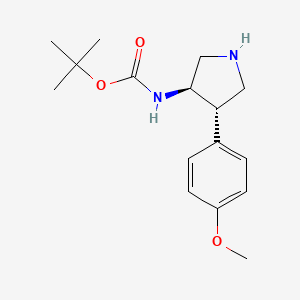
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Aplicaciones Científicas De Investigación
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.
Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient in certain treatments.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products where its unique structural properties are advantageous.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes that result in the observed effects.
Comparación Con Compuestos Similares
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4S)-4-(4-hydroxyphenyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
tert-Butyl ((3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate:
tert-Butyl ((3R,4S)-4-(4-nitrophenyl)pyrrolidin-3-yl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m1/s1 |
Clave InChI |
NTUSMEQMZHLYMM-KGLIPLIRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
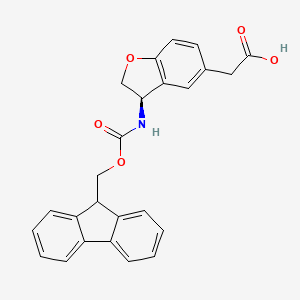
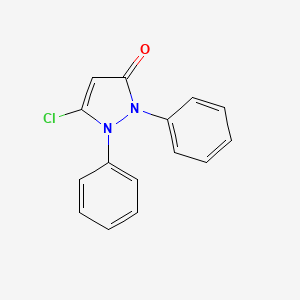
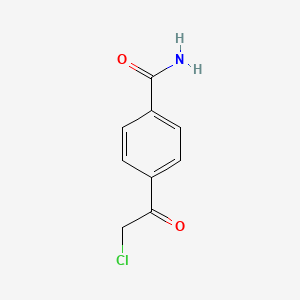
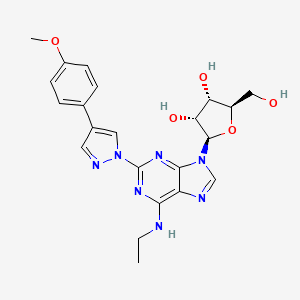
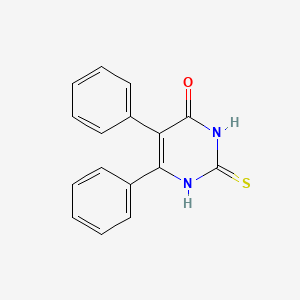

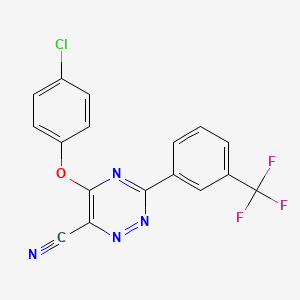
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
